molecular formula C17H19F3N4O B2903078 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 2198840-47-8

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2903078
CAS No.: 2198840-47-8
M. Wt: 352.361
InChI Key: JEMWHWRZKPZEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine (CAS: 2198840-47-8, Molecular formula: C₁₇H₁₉F₃N₄O, Molecular weight: 352.35 g/mol) features a pyrimidine core substituted at position 4 with a trifluoromethyl (-CF₃) group and at position 2 with a piperidine ring modified by a [(3-methylpyridin-2-yl)oxy]methyl moiety . This structure combines a lipophilic trifluoromethyl group, known to enhance metabolic stability and binding affinity, with a piperidine-pyrrolidine hybrid linker, which may improve pharmacokinetic properties such as solubility and bioavailability.

Properties

IUPAC Name

2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-12-3-2-7-21-15(12)25-11-13-5-9-24(10-6-13)16-22-8-4-14(23-16)17(18,19)20/h2-4,7-8,13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMWHWRZKPZEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine" typically involves multi-step organic synthesis methods. The general approach includes:

  • Formation of the pyrimidine ring.

  • Introduction of the trifluoromethyl group via nucleophilic substitution.

  • Attachment of the piperidine moiety through nucleophilic substitution.

  • Incorporation of the 3-methylpyridin-2-yloxy group via etherification.

Each step requires precise control of reaction conditions, including temperature, pH, and solvent selection, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. Continuous flow reactors, optimized reaction conditions, and advanced purification techniques like chromatography and crystallization might be employed to maximize efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the pyridine ring to more oxidized forms.

  • Reduction: : Reduction of functional groups such as nitro groups if present.

  • Substitution: : Halogenation or alkylation of the pyrimidine ring.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution reagents: : Alkyl halides, halogens.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield pyridine N-oxides, while substitution could introduce various alkyl groups into the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an important building block for designing new molecules with potential catalytic and electronic properties.

Biology

Biologically, derivatives of this compound are explored for their ability to interact with enzymes and proteins, influencing various biochemical pathways.

Medicine

Medically, this compound is investigated for its potential use in drug development, targeting conditions such as cancer, infectious diseases, and neurological disorders.

Industry

Industrially, the compound could be used in the development of advanced materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of "2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine" involves interactions with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to easily cross cell membranes and reach its target sites. The compound's pyrimidine ring structure facilitates binding to nucleic acid components, potentially interfering with DNA or RNA function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine Derivatives with Piperidine Substituents

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Structure: Pyrimidine ring with a piperidine group at position 6 and an amino (-NH₂) group at position 2.
  • Key Differences : Lacks the trifluoromethyl group and the [(3-methylpyridin-2-yl)oxy]methyl substitution.
  • However, the absence of -CF₃ may reduce lipophilicity and membrane permeability compared to the target compound .
Piperidin-1-yl-propoxyphenyl-substituted 2-aminopyrimidines
  • Structure: Pyrimidine with 2-amino and 4-methylpiperazine or benzylamine substituents.
  • Key Differences: The target compound replaces the 2-amino group with a piperidine-linked pyridyl ether.
  • Pharmacological Relevance : Such derivatives exhibit systematic modulation of side chains to optimize receptor affinity and metabolic stability, suggesting that the target compound’s [(3-methylpyridin-2-yl)oxy]methyl group may enhance selectivity for specific targets (e.g., kinase enzymes) .

Heterocyclic Modifications and Substituent Effects

8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g)
  • Structure: Pyrido-pyrimidinone core with a piperazine-pyridine substituent.
  • Piperazine (vs. piperidine) provides an extra nitrogen atom, increasing polarity but possibly reducing blood-brain barrier penetration compared to the target compound’s piperidine linker .
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine
  • Structure: Pyrimidine with thiophene and nitro-phenoxy substituents.
  • Key Differences : The thiophene and nitro groups increase electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability compared to the target compound’s trifluoromethyl and pyridyl ether groups .

Piperidine-Containing Hybrid Structures

4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one
  • Structure: Chromeno-pyrimidine fused core with a piperidinophenyl group.
  • Key Differences: The chromeno-pyrimidine core adds planar aromaticity, which could improve DNA intercalation properties. However, the target compound’s simpler pyrimidine core may offer synthetic accessibility and tunability .

Structural and Pharmacokinetic Trends

Substituent Impact on Drug-Likeness

Compound Key Substituents Molecular Weight Lipophilicity (Predicted) Bioavailability Insights
Target Compound -CF₃, [(3-methylpyridin-2-yl)oxy]methyl 352.35 High (due to -CF₃) Enhanced membrane permeability
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine -NH₂, -CH₃, piperidine 207.28 Moderate Higher solubility, lower CNS penetration
Piperidin-1-yl-propoxyphenyl derivatives -NH₂, propoxyphenyl, piperidine ~350–400 Variable Tunable for oral or injectable routes

Biological Activity

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex heterocyclic compound that has garnered attention due to its potential pharmacological properties. This compound features a unique structure that may confer specific biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4OC_{16}H_{20}N_{4}O with a molecular weight of 284.3562 g/mol. The compound includes a pyrimidine ring substituted with trifluoromethyl and a piperidine moiety linked through an ether bond to a 3-methylpyridine group. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, making such compounds attractive for medicinal applications.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects, suggesting potential utility in treating infections.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation, which could be beneficial in various chronic diseases.
  • Inhibition of Enzymes : Interaction studies reveal binding affinities to various biological targets, including enzymes and receptors, indicating potential therapeutic roles.

The mechanisms by which this compound exerts its biological effects are primarily investigated through:

  • Molecular Docking Studies : These studies help elucidate how the compound interacts with specific biological targets at the molecular level.
  • In Vitro Assays : Laboratory tests assess the efficacy of the compound against various cell lines and biological pathways.

Data Table: Structural Analogues and Their Activities

Compound NameStructureBiological Activity
2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrazineStructureAntimicrobial
1-(4-{[(3-Methylpyridin-2-yloxy)methyl]piperidin-1-yl})pyrazineStructurePotential anti-inflammatory
Imidazo[1,5-a]pyrazinesStructurePhosphodiesterase inhibitors

Case Studies

Recent studies have explored the pharmacokinetic properties of similar compounds, revealing insights into their absorption, distribution, metabolism, and excretion (ADME). For instance, one study highlighted that a related pyrimidine derivative exhibited favorable oral bioavailability (31.8%) and did not show acute toxicity in animal models at high doses (up to 2000 mg/kg) .

Another case involved the optimization of a series of pyrimidine-based drugs aimed at targeting specific cancer cell lines. These compounds demonstrated selective antiproliferative activity against BRCA-deficient cancer cells while sparing normal cells, showcasing the potential for targeted therapies .

Q & A

Q. How can researchers investigate the metabolic fate of this compound?

  • Approach :
  • LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites in hepatocyte incubations .
  • CYP450 Inhibition Assays : Use fluorogenic substrates to assess interactions with CYP3A4 or CYP2D6 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.